BE“GHE Foundational & Exploratory

Check Availability & Pricing

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-(4-Chlorophenyl)-1H-pyrazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1299040

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1H-pyrazole-
4-carbaldehyde, a versatile heterocyclic compound with significant applications in
pharmaceutical and agrochemical research. The document is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an off-white powder with the molecular
formula C10H7CIN20.[1] It serves as a crucial intermediate in the synthesis of various bioactive
molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1]
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Property Value Reference
CAS Number 350997-67-0 [1]
Molecular Formula C10H7CIN20 [1]
Molecular Weight 206.63 g/mol [1]
Appearance Off-white powder [1]
Melting Point 137-145 °C [1]
Purity > 97% (HPLC) [1]

Storage Conditions

0-8°C

[1]

Synthesis

The primary route for the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is

through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-

chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-

carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method adapted from the synthesis of structurally similar

pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

equivalents).

Add a catalytic amount of glacial acetic acid.

To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

After completion, cool the reaction mixture and pour it into crushed ice.
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« Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.
Step 2: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

e Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCIs, 3 equivalents)
dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.

 To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1
equivalent) in DMF dropwise.

» Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4
hours.

» After the reaction is complete, pour the mixture onto crushed ice and neutralize with a
saturated solution of sodium bicarbonate or potassium carbonate.

e The resulting precipitate is filtered, washed with water, and dried.

e The crude product can be purified by recrystallization from ethanol or by column
chromatography.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Biological Activity

The pyrazole scaffold is a well-known pharmacophore, and derivatives of 3-(4-
Chlorophenyl)-1H-pyrazole-4-carbaldehyde have shown promising anticancer and anti-
inflammatory activities.

Anticancer Activity

While specific ICso values for the title compound are not readily available in the public domain,
a derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][ 3]
[4]triazolo[3,4-b][2][4][5]thiadiazole (CPNT), has demonstrated potent cytotoxic effects.

Derivative Cell Line Activity (ICso) Reference

HepG2 (Human Liver
CPNT ) 0.8 pg/mL [6]
Carcinoma)

This potent activity of a direct derivative highlights the potential of the 3-(4-chlorophenyl)-1H-
pyrazole-4-carbaldehyde core in the development of novel anticancer agents. The
mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound
against a cancer cell line like HepG2.

o Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10* cells/well and
incubate for 24 hours to allow for cell attachment.[7]

e Compound Treatment: Prepare serial dilutions of 3-(4-Chlorophenyl)-1H-pyrazole-4-
carbaldehyde in culture medium. The final concentration of the solvent (e.g., DMSO) should
be kept below 0.5%. Replace the old medium with the medium containing different
concentrations of the test compound. Include a vehicle control (medium with solvent) and a
blank (medium only).
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO:s-.

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
ICso0 value is determined by plotting the cell viability against the compound concentration.

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivative
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Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

Anti-inflammatory Activity
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Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the
inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 prevents the
conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9]
While quantitative data for the title compound is not available, its structural similarity to known
COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory
drugs.

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory
conditions.

Compound Administration: Administer 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
(dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of
rats. The control group receives only the vehicle. A standard drug like indomethacin is used
as a positive control.

Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of
1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each
rat.[10]

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3,
4, and 5 hours after the carrageenan injection.[10]

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared
to the control group.
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Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Spectroscopic Characterization

Detailed spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is not
widely published. However, based on the analysis of structurally similar compounds, the

following characteristic spectral features are expected.
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Technique Expected Data

Aromatic protons (chlorophenyl and pyrazole
rings): & 7.0-8.5 ppm; Aldehyde proton: & 9.5-
10.5 ppm (singlet); NH proton (pyrazole): broad

1H NMR

singlet, chemical shift can vary.

Aromatic carbons: & 120-150 ppm; Pyrazole
13C NMR carbons: 6 110-155 ppm; Aldehyde carbonyl
carbon: 6 185-195 ppm.

~3200-3400 (N-H stretching); ~3000-3100
(aromatic C-H stretching); ~2700-2800

IR (cm™2) (aldehyde C-H stretching); ~1670-1690 (C=0
stretching); ~1500-1600 (C=C and C=N
stretching).

Mass Spec. Expected molecular ion peak (M*) at m/z = 206.

Conclusion

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic intermediate with
demonstrated potential in the synthesis of pharmacologically active compounds, particularly in
the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the
Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a
compound of high interest for further investigation and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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